molecular formula C37H26O8 B6339492 3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate CAS No. 1171924-04-1

3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate

Cat. No. B6339492
CAS RN: 1171924-04-1
M. Wt: 598.6 g/mol
InChI Key: BPIKSFWOAWUAOS-ZBJSNUHESA-N
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Description

3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate is a useful research compound. Its molecular formula is C37H26O8 and its molecular weight is 598.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate is 598.16276778 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Radical Chemistry

The reactions of vinyl compounds with benzoyloxy radicals have been studied to understand polymerization processes. Bevington and Ayrey (1987) used benzoyl peroxide to initiate polymerizations, comparing benzoate and phenyl end-groups in the resulting polymers. This research provides insights into the reactivity of similar compounds with benzoyloxy radicals, relevant for the synthesis and modification of polymers (Bevington & Ayrey, 1987).

Liquid Crystalline Materials

The structural and assembly characteristics of para-alkoxychalcone hybrids, closely related to the compound , have been explored by de Castro et al. (2013). Their work elucidates how subtle changes in molecular structure, such as the inclusion of an additional methylene group, can significantly influence the conformation and crystal packing of these materials, affecting their liquid crystalline properties (de Castro et al., 2013).

Organic Synthesis and Reactivity

The synthesis of heterocyclic systems leveraging compounds with a similar functional group arrangement has been reported by Velikorodov and Stepkina (2016). They described a multi-component condensation reaction producing functionally substituted hetarylcarbamates, showcasing the compound's utility in constructing complex organic molecules (Velikorodov & Stepkina, 2016).

Conformational Analysis

A DFT study by Cacelli and Prampolini (2005) on banana-shaped mesogens, which share structural similarities with the compound, examines the impact of molecular conformation on the materials' properties. This research provides a computational perspective on how the bending angle and substituent effects influence the physical properties of liquid crystalline materials (Cacelli & Prampolini, 2005).

properties

IUPAC Name

[4-[(E)-3-(2,4-dibenzoyloxy-6-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26O8/c1-42-32-23-30(44-36(40)27-13-7-3-8-14-27)24-33(45-37(41)28-15-9-4-10-16-28)34(32)31(38)22-19-25-17-20-29(21-18-25)43-35(39)26-11-5-2-6-12-26/h2-24H,1H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIKSFWOAWUAOS-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate

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